![molecular formula C18H22N2O2 B1440079 methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate CAS No. 1188478-08-1](/img/structure/B1440079.png)
methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate, also known as MBPC, is a synthetic compound used in a variety of scientific research applications. This compound is a white crystalline solid that is soluble in water and organic solvents. It is a member of the piperidines, a family of compounds that are known for their biological activity. MBPC has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
Methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate is involved in complex synthetic pathways and structural analyses within organic chemistry. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized through a relay catalytic cascade reaction, illustrating the compound's role in facilitating the introduction of substituents at the pyrrole nitrogen, which could lead to the synthesis of compounds like methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate (Galenko et al., 2015). Furthermore, crystal structures of related pyrroles have been determined using synchrotron X-ray powder diffraction, highlighting the compound's significance in understanding molecular and crystal structures (Silva et al., 2012).
Catalytic and Reactivity Studies
The compound is also a focus in studies exploring catalytic processes and reactivity. Research has delved into reactions involving oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, indicating the potential of methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate in contributing to the development of new catalytic methods and reaction mechanisms (Krutošíková et al., 2001).
Medicinal Chemistry and Drug Design
In medicinal chemistry, related pyrrole derivatives are synthesized for potential application as antitumoral agents, indicating the relevance of methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate in drug design and pharmacological studies (Denislamova et al., 2011). These studies underscore the compound's utility in synthesizing new molecules with potential therapeutic applications.
Material Science and Novel Compound Synthesis
In material science and novel compound synthesis, research into the creation of new pyrrolopyridazinones through sequential reactions highlights the versatility of pyrrole derivatives in synthesizing complex molecules that could have applications in materials science (Bonacorso et al., 2019).
Mechanism of Action
Target of Action
A structurally similar compound, 1-(1-benzylpiperidin-4-yl)-n-methylmethanamine, has been found to interact with acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
Based on the target of the structurally similar compound mentioned above, it can be hypothesized that this compound may interact with acetylcholinesterase, potentially inhibiting its activity and thus prolonging the action of acetylcholine at the synapse .
Biochemical Pathways
If this compound does indeed inhibit acetylcholinesterase, it would affect the cholinergic pathway, leading to prolonged synaptic transmission due to the delayed breakdown of acetylcholine .
Result of Action
If it does inhibit acetylcholinesterase, it could lead to prolonged synaptic transmission due to the delayed breakdown of acetylcholine .
properties
IUPAC Name |
methyl 1-(1-benzylpiperidin-4-yl)pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18(21)17-8-5-11-20(17)16-9-12-19(13-10-16)14-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSWGSYPJDOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(1-benzylpiperidin-4-yl)-1H-pyrrole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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